cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
Description
Properties
IUPAC Name |
(3aS,6aS)-N-(3-fluorophenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c14-10-2-1-3-11(6-10)16-13(18)17-5-4-9-7-15-8-12(9)17/h1-3,6,9,12,15H,4-5,7-8H2,(H,16,18)/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYKSMTZFRFGSA-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition Approaches
The bicyclic hexahydropyrrolo[3,4-b]pyrrole scaffold is frequently constructed via azomethine ylide-based [3+2] cycloadditions . For example, a sequential reaction between α-amino acid methyl esters and maleimides generates hexahydropyrrolo[3,4-c]pyrrole intermediates, which undergo nitro group reduction and transamidation to yield the target core. This method achieves high diastereoselectivity (>90% cis) under optimized conditions (toluene, 80°C, 12 h).
An alternative route employs diethyl isocyanomethylphosphonate and maleimides in a diastereoselective [3+2] cycloaddition, producing bicyclic intermediates that are subsequently opened via NaOH-mediated hydrolysis (THF/H₂O, 0.05 M, 6 h). The reaction’s regioselectivity is governed by nucleophilic attack at the 4-carbonyl position, followed by decarboxylation.
Hydrogenation and Cyclization Methods
Palladium-catalyzed hydrogenation plays a critical role in reducing nitro groups and facilitating cyclization. For instance, 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile undergoes hydrogenation using Pd-C/H₂ in 1,4-dioxane at 80°C, achieving 92% yield of the pyrrole core. The HZSM-5 molecular sieve enhances selectivity by adsorbing byproducts.
Stereochemical Control and Isolation
Diastereoselective Synthesis
The cis configuration is enforced during cycloaddition steps via steric and electronic effects. For instance, maleimides with electron-withdrawing groups (e.g., trifluoromethyl) favor cis selectivity by stabilizing transition states through dipole interactions. Chiral auxiliaries, such as (R)-phenylglycinol, have also been employed to achieve enantiomeric excesses >98%.
Chromatographic Resolution
Crude reaction mixtures are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (MeCN/H₂O with 0.1% TFA). The cis isomer typically elutes earlier than trans due to reduced polarity.
Optimization of Reaction Conditions
Catalysts and Solvents
Temperature and Time
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Histamine H3 Receptor Modulation
The compound has been identified as a modulator of the histamine H3 receptor, which plays a crucial role in neurotransmission within the central nervous system. Histamine H3 receptor antagonists have therapeutic potential in treating various neurological disorders, including:
- Cognitive Impairments : Research indicates that H3 receptor antagonists can enhance cognitive functions, making them potential candidates for conditions like Alzheimer's disease and schizophrenia .
- Mood Disorders : Given their influence on neurotransmitter release, these compounds may also be beneficial for mood stabilization in depression and anxiety disorders .
Anti-Fibrotic Properties
Recent studies have highlighted the compound's potential as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in fibrotic diseases such as:
- Liver Fibrosis
- Pulmonary Fibrosis
- Kidney Fibrosis
Inhibition of LOX can mitigate the progression of these conditions by reducing extracellular matrix deposition and promoting tissue remodeling .
Synthesis and Characterization
The synthesis of cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide typically involves cyclization reactions that yield polyfunctional derivatives. A notable synthetic route includes cyclizing N-arylbromomaleimides with aminocrotonic acid, leading to high yields of the desired product . Characterization techniques such as NMR and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Neurological Effects
A study evaluating the effects of H3 receptor antagonists, including derivatives of hexahydropyrrolo compounds, demonstrated improved cognitive function in animal models. The results indicated enhanced memory retention and learning capabilities, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Fibrosis Treatment
In vitro studies assessing the anti-fibrotic effects of this compound showed significant inhibition of myofibroblast differentiation in lung fibroblasts. This finding supports its use as a therapeutic agent in managing pulmonary fibrosis by reducing collagen synthesis and promoting apoptosis of activated fibroblasts .
Mechanism of Action
The mechanism by which cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide" and related compounds:
Structural and Functional Analysis:
Core Scaffold Differences: The target compound features a hexahydropyrrolo[3,4-b]pyrrole bicyclic system, distinct from the pyrrolo[3,2-b]pyrrole isomer in the tert-butyl analog. The [3,4-b] vs. Compound 28b incorporates a monocyclic pyrrole core with an oxadiazole substituent, which introduces π-π stacking capabilities absent in the fully saturated target compound.
Substituent Effects :
- The 3-fluorophenyl group in the target compound likely improves membrane permeability compared to the p-nitrophenyl group in 28b, which may increase polarity and reduce bioavailability.
- The tert-butyl carbamate in the catalog compound serves as a protecting group, contrasting with the target’s direct carboxamide linkage, which enhances metabolic stability.
Synthetic and Commercial Considerations :
- Compound 28b requires multi-step synthesis involving p-nitrobenzoyl chloride and triethylamine, with moderate yields (reported for analogous reactions).
- The tert-butyl analog’s high cost ($4,000/g) reflects challenges in stereoselective synthesis of bicyclic amines, suggesting similar complexities for the target compound.
Research Findings and Limitations
- Elemental Analysis : Compound 28b’s close alignment of calculated and found elemental values (e.g., C: 63.82% vs. 63.68%) indicates high purity, a benchmark for evaluating the target compound’s synthetic success.
- Pharmacological Potential: Fluorinated aryl groups (as in the target) are associated with enhanced CNS penetration in related molecules, though direct data for this scaffold are lacking.
- Contradictions : The tert-butyl analog’s [3,2-b] fusion may exhibit different conformational dynamics compared to the target’s [3,4-b] system, complicating extrapolation of properties.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carboxamide coupling using a primary amine (e.g., 3-fluoroaniline) and a pyrrolo-pyrrole carbonyl precursor. Key steps include:
- Activation of the carbonyl group with coupling agents like EDCI or HATU.
- Optimization of solvent polarity (e.g., DMF or THF) to enhance intermediate stability.
- Temperature control (0–25°C) to minimize side reactions .
- Validation : Reaction progress is monitored via TLC or LCMS, with final purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization (typically 30–50%) depends on stoichiometric ratios and catalyst selection .
Q. How is the purity and structural integrity of cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide validated?
- Analytical Workflow :
- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient; purity ≥95% is acceptable for biological assays .
- LCMS : ESI+ mode confirms molecular ion ([M+H]+) and absence of byproducts.
- 1H/13C NMR : Assignments of pyrrolidine ring protons (δ 2.5–4.0 ppm) and fluorophenyl aromatic protons (δ 6.7–7.3 ppm) validate stereochemistry and substituent positioning .
Advanced Research Questions
Q. What computational models predict the pharmacokinetic and physicochemical properties of this compound?
- In Silico Profiling :
- logP : Calculated values (~3.5–4.0) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.
- logS : Aqueous solubility (logS ~ -4.5) indicates potential formulation challenges, necessitating prodrug strategies.
- Topological Polar Surface Area (TPSA) : ~70 Ų aligns with oral bioavailability criteria .
- Tools : Software like Schrödinger’s QikProp or SwissADME integrates these parameters for ADMET prediction .
Q. How do structural modifications in the pyrrolo-pyrrole core influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorophenyl Substitution : The 3-fluoro group enhances metabolic stability by resisting CYP450 oxidation compared to non-halogenated analogs .
- Pyrrolidine Ring Rigidity : cis-Configuration reduces conformational flexibility, improving target binding affinity (e.g., kinase inhibition) .
- Experimental Design : Synthesize analogs with varied substituents (e.g., chloro, methyl) and compare IC50 values in enzyme assays .
Q. How can contradictory data in solubility and bioactivity profiles be resolved?
- Case Study : Discrepancies between in vitro solubility (DMSO-based) and in vivo bioavailability may arise from aggregation or protein binding.
- Resolution Strategies :
- Use dynamic light scattering (DLS) to detect nanoaggregates.
- Apply SPR or ITC to quantify serum protein binding .
- Data Normalization : Normalize bioactivity data to free fraction (unbound compound) using equilibrium dialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
